(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-2493: is a highly selective pan-KRAS inhibitor and a structural analog of BI-2865. It exhibits antitumor activity and inhibits tumor cell growth, making it a valuable compound in the study of cancerous diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .
Industrial Production Methods: The industrial production of BI-2493 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: BI-2493 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: BI-2493 is used as a tool compound to study the biochemical pathways involving KRAS proteins. It helps in understanding the molecular mechanisms of KRAS-related signaling pathways .
Biology: In biological research, BI-2493 is used to investigate the role of KRAS mutations in various cancers. It aids in the development of targeted therapies for cancer treatment .
Medicine: BI-2493 has potential therapeutic applications in the treatment of cancers with KRAS mutations. It is being explored in preclinical and clinical studies for its efficacy and safety .
Industry: In the pharmaceutical industry, BI-2493 is used in drug discovery and development processes. It serves as a lead compound for developing new anticancer drugs .
Mechanism of Action
BI-2493 exerts its effects by selectively inhibiting KRAS proteins. It binds non-covalently to multiple KRAS mutant alleles, including the wild-type allele, in the guanosine diphosphate-bound inactive state. This inhibition prevents the activation of downstream signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
BI-2865: A structural analog of BI-2493 with similar inhibitory effects on KRAS proteins
KRAS G12C Inhibitors: Such as sotorasib and adagrasib, which target specific KRAS mutations
Uniqueness: BI-2493 is unique in its ability to inhibit a broad range of KRAS mutant alleles, making it a versatile tool in cancer research. Unlike some other inhibitors that target specific mutations, BI-2493 offers a more comprehensive approach to targeting KRAS-driven cancers .
Properties
CAS No. |
2937344-16-4 |
---|---|
Molecular Formula |
C24H27N7OS |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(7S)-2'-amino-3-[2-[(2S)-2-methylpiperazin-1-yl]pyrimidin-4-yl]spiro[5,6-dihydro-4H-1,2-benzoxazole-7,4'-6,7-dihydro-5H-1-benzothiophene]-3'-carbonitrile |
InChI |
InChI=1S/C24H27N7OS/c1-14-13-27-10-11-31(14)23-28-9-6-17(29-23)20-15-4-2-7-24(21(15)32-30-20)8-3-5-18-19(24)16(12-25)22(26)33-18/h6,9,14,27H,2-5,7-8,10-11,13,26H2,1H3/t14-,24-/m0/s1 |
InChI Key |
PVOYBVVIBNPTPJ-BSEYFRJRSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCC[C@@]45CCCC6=C5C(=C(S6)N)C#N |
Canonical SMILES |
CC1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCCC45CCCC6=C5C(=C(S6)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.